molecular formula C₄₄H₆₇N₉O₁₄ B612677 GP100 Peptide Melanoma Vaccine YLEPGPVTA CAS No. 156761-76-1

GP100 Peptide Melanoma Vaccine YLEPGPVTA

Cat. No.: B612677
CAS No.: 156761-76-1
M. Wt: 946.05
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The GP100 Peptide Melanoma Vaccine YLEPGPVTA is a synthetic peptide vaccine designed to target melanoma cells. This peptide, YLEPGPVTA, represents residues 280-288 of the melanoma differentiation protein gp100. It is recognized by cytotoxic T lymphocytes (CTLs) in the context of HLA-A2, making it a promising candidate for immunotherapy in melanoma patients .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the GP100 peptide YLEPGPVTA involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves:

    Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.

    Coupling: Addition of the next amino acid in the sequence, activated by coupling reagents such as HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).

Industrial Production Methods: For large-scale production, the peptide can be synthesized using automated peptide synthesizers, which streamline the SPPS process. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: The GP100 peptide YLEPGPVTA primarily undergoes peptide bond formation during its synthesis. Post-synthesis, it can participate in:

    Oxidation: Formation of disulfide bonds if cysteine residues are present.

    Reduction: Breaking of disulfide bonds under reducing conditions.

    Substitution: Potential modifications at specific residues to enhance stability or immunogenicity.

Common Reagents and Conditions:

    Coupling Reagents: HBTU, DIC, or EDC for peptide bond formation.

    Cleavage Reagents: TFA for cleaving the peptide from the resin.

    Oxidizing Agents: Hydrogen peroxide or iodine for disulfide bond formation.

    Reducing Agents: Dithiothreitol (DTT) or β-mercaptoethanol for disulfide bond reduction.

Major Products: The primary product is the GP100 peptide YLEPGPVTA. Modifications can yield derivatives with altered immunogenic properties .

Scientific Research Applications

The GP100 peptide YLEPGPVTA has several scientific research applications:

Mechanism of Action

The GP100 peptide YLEPGPVTA exerts its effects by being presented on the surface of melanoma cells in the context of HLA-A2 molecules. This presentation allows CTLs to recognize and target melanoma cells for destruction. The peptide binds to the major histocompatibility complex (MHC) class I molecules, facilitating the activation of CTLs, which then release cytotoxic granules to kill the melanoma cells .

Comparison with Similar Compounds

    Tyrosinase Peptide: Another melanoma-associated antigen recognized by CTLs.

    MART-1/Melan-A Peptide: A peptide derived from the MART-1 protein, also used in melanoma immunotherapy.

    gp75 Peptide: Another peptide from the gp75 protein, involved in melanoma differentiation.

Uniqueness: The GP100 peptide YLEPGPVTA is unique due to its high affinity for HLA-A2 and its ability to be recognized by CTLs at very low concentrations. This makes it particularly effective in eliciting a strong immune response against melanoma cells .

Biological Activity

The GP100 peptide melanoma vaccine, specifically the peptide YLEPGPVTA, is a critical component in the immunotherapeutic landscape for melanoma treatment. This peptide, derived from the gp100 protein, is recognized by cytotoxic T lymphocytes (CTLs) and plays a significant role in eliciting an immune response against melanoma cells. This article explores the biological activity of the GP100 peptide vaccine, focusing on its immunogenicity, efficacy in clinical trials, and mechanisms of action.

Overview of the GP100 Peptide Vaccine

The gp100(280-288) peptide, known as YLEPGPVTA, is presented by HLA-A2 molecules and has been extensively studied for its potential to stimulate an immune response in melanoma patients. The vaccine aims to activate CTLs that can recognize and destroy melanoma cells expressing the gp100 antigen.

Immunogenicity and Clinical Trials

Phase I Trials : Initial studies demonstrated that the gp100 peptide vaccine could induce immune responses in patients with high-risk resected melanoma. In a notable Phase I trial involving 22 patients, 14% showed CTL responses to the gp100(280) peptide, while 79% exhibited helper T-cell responses to a tetanus toxoid-derived epitope . The overall survival rate at 4.7 years was reported at 75%, indicating promising long-term outcomes .

Combination Therapies : Subsequent research has explored the efficacy of combining the gp100 vaccine with other therapeutic agents such as interleukin-2 (IL-2). In a randomized Phase III trial with 185 patients, those receiving both the gp100 peptide and IL-2 showed a higher clinical response rate compared to those receiving IL-2 alone (20% vs. 10%) . This combination not only enhanced CTL activation but also improved progression-free survival.

The biological activity of the GP100 peptide vaccine involves several key mechanisms:

  • Activation of CTLs : The primary mechanism is through the activation of CD8+ T cells that specifically recognize and kill melanoma cells expressing gp100. The presence of IL-2 further amplifies this response by promoting T cell proliferation and survival.
  • Immune Memory Formation : Studies suggest that immune responses induced by the gp100 peptide can persist long-term, providing ongoing surveillance against melanoma recurrence .
  • Tumor Microenvironment Modulation : Recent studies have indicated that combining liposomal formulations of gp100 with IDO inhibitors like Epacadostat can enhance therapeutic efficacy by modifying the immunosuppressive tumor microenvironment . This approach has shown significant increases in infiltrating T lymphocytes and reduced regulatory T cell populations within tumors.

Case Studies

Several case studies have highlighted the effectiveness of the gp100 peptide vaccine:

  • Case Study 1 : A patient who developed a CTL response to gp100 experienced a recurrence two years later; however, her lymph nodes contained CD8+ cells reactive to gp100, indicating ongoing immune engagement .
  • Case Study 2 : In another patient cohort, those who completed at least six vaccinations with gp100 showed a lower incidence of metastases, with all cases being solitary and surgically resectable .

Data Summary

Study TypePatient CohortResponse RateOverall SurvivalComments
Phase I Trial2214% CTL75% at 4.7 yearsLong-term immune responses observed
Phase III Trial18520% (vaccine + IL-2)Higher than IL-2 aloneImproved progression-free survival
Combination TherapyVariousEnhanced CTL activationOngoing studiesSynergistic effects with IDO inhibitors

Properties

IUPAC Name

4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[2-[[2-[2-[[1-[[1-(1-carboxyethylamino)-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H67N9O14/c1-22(2)19-30(49-37(59)28(45)20-26-11-13-27(55)14-12-26)38(60)48-29(15-16-34(57)58)43(65)53-18-8-9-31(53)39(61)46-21-33(56)52-17-7-10-32(52)40(62)50-35(23(3)4)41(63)51-36(25(6)54)42(64)47-24(5)44(66)67/h11-14,22-25,28-32,35-36,54-55H,7-10,15-21,45H2,1-6H3,(H,46,61)(H,47,64)(H,48,60)(H,49,59)(H,50,62)(H,51,63)(H,57,58)(H,66,67)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEZYVGGTWZGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H67N9O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

946.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.